Dihydro-acarbose is a synthetic compound that acts as an alpha-D-glucosidase inhibitor, which plays a significant role in managing blood glucose levels, particularly in diabetic patients. This compound is characterized by its pseudo-tetrasaccharide structure, which is crucial for its biological activity. Dihydro-acarbose is derived from acarbose, a known carbohydrate absorption inhibitor used in the treatment of type 2 diabetes.
Dihydro-acarbose is synthesized through chemical processes involving various organic compounds. It belongs to the class of oligosaccharides and is specifically classified as an alpha-glucosidase inhibitor. These inhibitors are essential in pharmacology for their ability to delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes.
The synthesis of dihydro-acarbose involves a reductive coupling reaction. Specifically, it is synthesized from two key intermediates: 4(3)-amino-1(1),6(1)-anhydro-2(1),3(1),2(2),3(2),6(2),2(3),3(3)-hepta-O-benzyl-4(3),6(3)-dideoxy-beta-maltotriose and a trisubstituted cyclohexene derivative. The reductive coupling is facilitated using sodium cyanoborohydride as a reducing agent, which allows for the formation of the desired compound with high specificity and yield .
The synthetic pathway can be summarized as follows:
Dihydro-acarbose exhibits a complex molecular structure that can be described as a pseudo-tetrasaccharide. Its molecular formula is C₁₈H₃₃N₁O₁₈, with a molecular weight of approximately 433.46 g/mol. The structural configuration includes multiple hydroxyl groups that contribute to its solubility and biological activity.
The detailed structural analysis employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and arrangement of atoms within the molecule .
Dihydro-acarbose primarily functions through non-competitive inhibition of alpha-D-glucosidase enzymes. This mechanism inhibits the breakdown of carbohydrates into glucose, thus slowing down glucose absorption in the intestines. The compound's interactions with enzyme active sites can be studied through various kinetic assays that measure enzyme activity in the presence of dihydro-acarbose at varying concentrations.
In vitro studies have shown that dihydro-acarbose has a Ki value (inhibition constant) of approximately , indicating its potency as an inhibitor against small intestinal sucrase .
The mechanism by which dihydro-acarbose exerts its effects involves competitive inhibition at the active site of alpha-D-glucosidase enzymes. By binding to these enzymes, dihydro-acarbose prevents the hydrolysis of oligosaccharides into monosaccharides, thus decreasing glucose availability for absorption into the bloodstream.
This inhibition leads to lower postprandial blood glucose levels, making dihydro-acarbose a valuable therapeutic agent for managing type 2 diabetes .
Dihydro-acarbose presents several notable physical and chemical properties:
Additional analyses such as differential scanning calorimetry and thermogravimetric analysis can provide insights into its thermal stability and phase transitions .
Dihydro-acarbose is primarily used in scientific research related to diabetes management. Its applications include:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3